molecular formula C18H19NO4S2 B2730341 2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034593-21-8

2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2730341
CAS No.: 2034593-21-8
M. Wt: 377.47
InChI Key: RPXPYPWCYBHKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, thiophene, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and thiophene groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the heterocyclic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carbonyl compound, while reduction of the sulfonamide group yields an amine derivative.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its complex structure and functional groups.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The heterocyclic groups (thiophene and furan) may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the thiophene and furan groups, making it less complex and potentially less active in certain applications.

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide: Lacks the methoxy and dimethyl groups, which may affect its electronic properties and reactivity.

Uniqueness

2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-9-16(22-3)18(10-13(12)2)25(20,21)19-11-14-6-7-15(23-14)17-5-4-8-24-17/h4-10,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXPYPWCYBHKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.